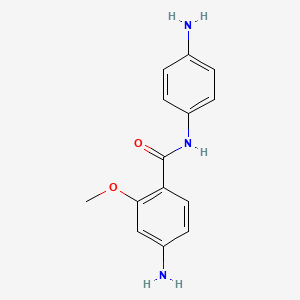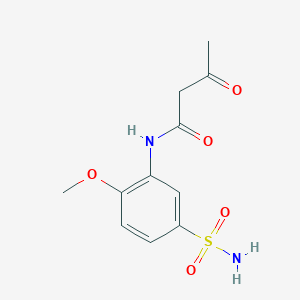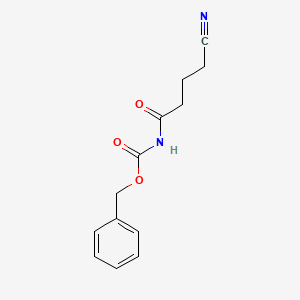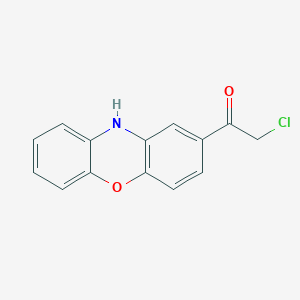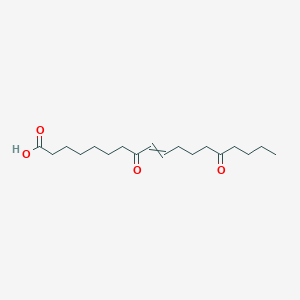
8,14-Dioxooctadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,14-Dioxooctadec-9-enoic acid is a chemical compound that belongs to the class of fatty acids It is characterized by the presence of two keto groups at the 8th and 14th positions and a double bond at the 9th position of an 18-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,14-Dioxooctadec-9-enoic acid typically involves the oxidation of oleic acid. One common method includes the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds through the formation of intermediate diols, which are subsequently oxidized to yield the desired diketone product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8,14-Dioxooctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Grignard reagents and organolithium compounds are often used for nucleophilic substitution reactions.
Major Products:
Oxidation: Shorter-chain carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8,14-Dioxooctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammation-related diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 8,14-Dioxooctadec-9-enoic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation. It is believed to exert its effects by altering the expression of genes related to these pathways, leading to changes in cellular processes such as lipid synthesis, degradation, and inflammatory response.
Comparaison Avec Des Composés Similaires
Oleic Acid: A monounsaturated fatty acid with a single double bond at the 9th position.
Stearic Acid: A saturated fatty acid with no double bonds.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th positions.
Comparison: 8,14-Dioxooctadec-9-enoic acid is unique due to the presence of two keto groups and a double bond, which imparts distinct chemical reactivity and biological activity compared to other fatty acids
Propriétés
Numéro CAS |
116169-86-9 |
|---|---|
Formule moléculaire |
C18H30O4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
8,14-dioxooctadec-9-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-16(19)13-8-6-9-14-17(20)12-7-4-5-10-15-18(21)22/h9,14H,2-8,10-13,15H2,1H3,(H,21,22) |
Clé InChI |
WYVJFOZRDSHDDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CCCC=CC(=O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



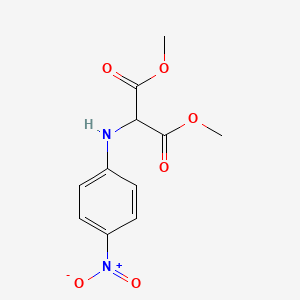
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
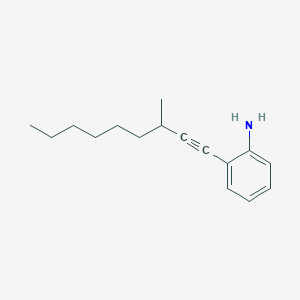
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
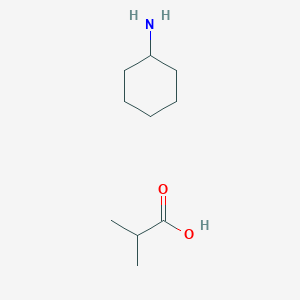

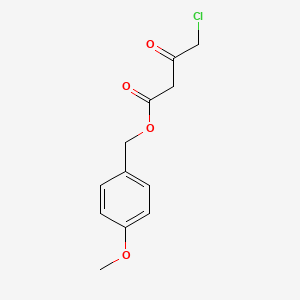
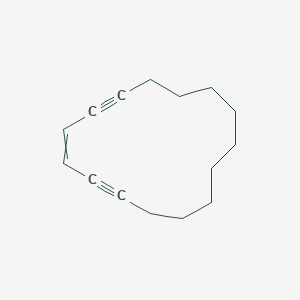
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
